molecular formula C25H28N2O10 B14766919 Thalidomide-5'-propargyl-PEG4-acid

Thalidomide-5'-propargyl-PEG4-acid

Cat. No.: B14766919
M. Wt: 516.5 g/mol
InChI Key: JVKWMCIOZHPNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-5’-propargyl-PEG4-acid is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness, which later revealed severe teratogenic effects. This derivative is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins. The compound incorporates a polyethylene glycol (PEG) linker, enhancing its solubility and facilitating its conjugation with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-propargyl-PEG4-acid typically involves the conjugation of thalidomide with a PEG linker that terminates in a propargyl group. The process often employs activators such as HATU or EDC to facilitate the formation of stable amide bonds between the carboxylic acid group of the PEG linker and the primary amine groups of thalidomide .

Industrial Production Methods: Industrial production of Thalidomide-5’-propargyl-PEG4-acid follows similar synthetic routes but on a larger scale. The process ensures high purity and consistency, often involving rigorous quality control measures to maintain the integrity of the final product .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-5’-propargyl-PEG4-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thalidomide-5’-propargyl-PEG4-acid is extensively used in scientific research, particularly in the development of PROTACs. These chimeric molecules exploit the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to drug discovery and therapeutic interventions . The compound’s applications span various fields:

    Chemistry: Used as a building block for complex molecular architectures.

    Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

    Medicine: Potential therapeutic applications in cancer and other diseases by targeting specific proteins for degradation.

    Industry: Employed in the synthesis of advanced materials and bioconjugates

Mechanism of Action

Comparison with Similar Compounds

Thalidomide-5’-propargyl-PEG4-acid is unique due to its incorporation of a PEG linker and a propargyl group, which enhance its solubility and facilitate its conjugation with other molecules. Similar compounds include:

These compounds share similar applications but differ in their specific functional groups and linkers, which can influence their reactivity and suitability for different applications.

Properties

Molecular Formula

C25H28N2O10

Molecular Weight

516.5 g/mol

IUPAC Name

3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-ynoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C25H28N2O10/c28-21-6-5-20(23(31)26-21)27-24(32)18-4-3-17(16-19(18)25(27)33)2-1-8-34-10-12-36-14-15-37-13-11-35-9-7-22(29)30/h3-4,16,20H,5-15H2,(H,29,30)(H,26,28,31)

InChI Key

JVKWMCIOZHPNNI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.